molecular formula C7H7BrClNO B1381034 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS No. 1795478-26-0

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

Cat. No. B1381034
M. Wt: 236.49 g/mol
InChI Key: KHECLOLNTSOIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is a chemical compound used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones, which are antibacterial agents with reduced activity against monoamine oxidase A .

Scientific Research Applications

Pharmacokinetics and Blood-Brain Barrier Permeation

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride shows promising attributes as a chelator with the ability to cross the blood-brain barrier (BBB). In a study, the pharmacokinetics and permeation of this compound through the BBB were examined, highlighting its potential for treating diseases involving the central nervous system. The compound demonstrated rapid entry into the brain, suggesting its potential use in addressing metal-induced diseases and iron-facilitated oxidative injuries within the central nervous system (Fredenburg et al., 1996).

Metabolic Pathways and Toxicity

Research has also delved into the metabolism and toxicity aspects of structurally similar compounds. Studies indicated various metabolic pathways and highlighted the formation of certain metabolites, providing insights into the biological processing and potential toxicological implications of related compounds. These findings can be crucial for understanding the safety profile and therapeutic implications of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride (Gold & Brunk, 1982), (Gold & Brunk, 1984).

Chemical Synthesis and Potential Therapeutic Effects

Various research efforts have focused on the synthesis of chemical compounds with structural similarities to 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride. These synthesized compounds have been studied for their potential therapeutic effects, such as antidepressant effects and cognitive enhancement, indicating the diverse pharmacological potentials of such compounds (Karama et al., 2016), (Yokoyama et al., 2003).

Safety And Hazards

The safety information for 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride suggests that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHECLOLNTSOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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